molecular formula C16H17NO5 B13066358 (E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one CAS No. 1638366-87-6

(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one

Cat. No.: B13066358
CAS No.: 1638366-87-6
M. Wt: 303.31 g/mol
InChI Key: RZTXFCPQEOFMDN-VOTSOKGWSA-N
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Description

(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with an acrylate moiety and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Acryloylation: The pyrrole ring is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Introduction of the Trimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the acrylate moiety.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated acrylate derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may inhibit the activity of enzymes involved in cell proliferation by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrole-2(5H)-one: A closely related compound with a similar structure but differing in the position of the double bond.

    (E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrolidine-2(5H)-one: Another similar compound where the pyrrole ring is replaced with a pyrrolidine ring.

Uniqueness

(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potential as a pharmacophore, while the acrylate moiety allows for various chemical modifications.

Properties

CAS No.

1638366-87-6

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C16H17NO5/c1-20-12-9-11(10-13(21-2)16(12)22-3)6-7-15(19)17-8-4-5-14(17)18/h4-7,9-10H,8H2,1-3H3/b7-6+

InChI Key

RZTXFCPQEOFMDN-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CC=CC2=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC=CC2=O

Origin of Product

United States

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